1H-Benzimidazol-4-amine,1,5,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazol-4-amine,1,5,6-trimethyl- is an organic compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazol-4-amine,1,5,6-trimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate. This reaction typically occurs under acidic conditions and results in the formation of the benzimidazole ring .
Another method involves the reaction of o-phenylenediamine with aldehydes, followed by oxidation.
Industrial Production Methods
Industrial production of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-4-amine,1,5,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-4-amine,1,5,6-trimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-amine,1,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the methyl substituents.
2-Methylbenzimidazole: This compound has a methyl group at the 2-position instead of the 1,5,6-positions.
5,6-Dimethylbenzimidazole: This derivative has methyl groups at the 5 and 6 positions but not at the 1-position.
Uniqueness
1H-Benzimidazol-4-amine,1,5,6-trimethyl- is unique due to the specific arrangement of methyl groups on the benzimidazole ring.
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-6-4-8-10(9(11)7(6)2)12-5-13(8)3/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPDVPVXTWTNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.